molecular formula C10H9FO3 B11761140 9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B11761140
M. Wt: 196.17 g/mol
InChI Key: DKBKFCUEKROIBF-UHFFFAOYSA-N
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Description

9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorobenzaldehyde with suitable reagents can lead to the formation of the desired benzoxepine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of existing ones.

    Reduction: This can be used to modify the compound’s functional groups, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as an antibacterial or anticancer agent.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its antibacterial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its fluorine and hydroxyl groups, in particular, play crucial roles in its interactions with biological targets and its overall stability.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

9-fluoro-8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C10H9FO3/c11-9-8(13)4-3-6-7(12)2-1-5-14-10(6)9/h3-4,13H,1-2,5H2

InChI Key

DKBKFCUEKROIBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=C(C=C2)O)F)OC1

Origin of Product

United States

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